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Compound of Interest

Compound Name: Fosamprenavir-d4

Cat. No.: B12414442

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for
deuterium-labeled fosamprenavir calcium, a critical tool in pharmacokinetic and metabolic
studies of this important antiretroviral prodrug. The synthesis commences with the strategic
incorporation of deuterium into the starting material, L-phenylalanine, followed by a multi-step
seguence to construct the complex fosamprenavir molecule.

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human
immunodeficiency virus (HIV) protease.[1] Deuterium labeling, the substitution of hydrogen
atoms with their heavier, stable isotope deuterium, is a powerful technique used in drug
development to investigate metabolic pathways, determine pharmacokinetic profiles, and
potentially enhance a drug's metabolic stability.[2] The synthesis of deuterium-labeled
fosamprenavir calcium has been reported to start from L-phenylalanine and proceed in 18
steps with an overall yield of 9%.[3] This guide outlines a detailed, feasible synthetic route
based on published literature and patents concerning the synthesis of fosamprenavir and the
deuteration of its precursors.

I. Synthesis Overview

The proposed synthesis is a convergent route, involving the preparation of two key
intermediates that are subsequently coupled, followed by phosphorylation and final conversion
to the calcium salt. The key stages are:
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» Deuteration of L-Phenylalanine: Introduction of deuterium atoms onto the phenyl ring of L-
phenylalanine.

» Synthesis of the Amino Alcohol Core: Conversion of deuterated L-phenylalanine into the key
intermediate, (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene
sulphonamide.

o Synthesis of the Carbamate Moiety: Preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl
carbonate.

o Coupling and Elaboration: Reaction of the two key intermediates to form the carbamate-
linked backbone.

e Phosphorylation and Final Steps: Introduction of the phosphate group, reduction of the nitro
group, and formation of the final calcium salt.

Il. Experimental Protocols
A. Deuteration of L-Phenylalanine (d5-L-Phenylalanine)

Deuterium can be incorporated into the aromatic ring of L-phenylalanine through acid-catalyzed
hydrogen-deuterium exchange.

Protocol:

e L-phenylalanine is suspended in a solution of deuterated sulfuric acid (D2S04) in deuterium
oxide (D20).

e The mixture is heated to facilitate the exchange of the five protons on the phenyl ring with
deuterium.

» Upon completion, the reaction mixture is neutralized, and the deuterated L-phenylalanine
(d5-L-phenylalanine) is isolated and purified.

Note: The exact reaction conditions, such as temperature and duration, are optimized to
achieve high levels of deuteration while minimizing racemization.

B. Synthesis of Key Intermediates
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1. (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide

This multi-step synthesis starts from the prepared d5-L-phenylalanine. A representative, non-
deuterated synthesis is detailed in patent literature[4][5]; this protocol is adapted for the
deuterated analogue.

Protocol:

Protection and Reduction: d5-L-phenylalanine is first N-protected (e.g., with a Boc group)
and the carboxylic acid is reduced to the corresponding alcohol.

o Epoxidation: The resulting amino alcohol is converted to a chiral epoxide.

e Ring Opening: The epoxide is opened by reaction with isobutylamine to introduce the
isobutylamino group.

» Sulfonylation: The secondary amine is then reacted with 4-nitrobenzenesulfonyl chloride to
yield the sulfonamide.

o Deprotection: The N-Boc protecting group is removed under acidic conditions to give the
desired amino alcohol intermediate.

2. (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate
This reagent is prepared from (S)-3-hydroxytetrahydrofuran.
Protocol:

¢ (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate (DSC) in the
presence of a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.[6]

e The reaction mixture is stirred at ambient temperature until completion.

o The product, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, is isolated and purified.

C. Coupling of Intermediates and Carbamate Formation

Protocol:
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e A mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene
sulphonamide and (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate is stirred in a suitable
solvent such as dichloromethane.[4]

» Abase, for instance triethylamine, is added to facilitate the reaction.[4]
e The reaction is typically carried out at ambient temperature for several hours.[4]

o After workup and purification, (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-
(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate is obtained.[4]

D. Phosphorylation, Reduction, and Salt Formation

1. Phosphorylation

Protocol:

The carbamate intermediate from the previous step is dissolved in a suitable solvent like
pyridine.[4]

The solution is cooled, and a phosphorylating agent, such as phosphorus oxychloride
(POCI3), is added.[4]

The reaction is stirred at ambient temperature.[4]

After completion, the reaction is quenched, and the phosphorylated intermediate is isolated.
2. Reduction of the Nitro Group
Protocol:

e The nitro-containing phosphorylated intermediate is dissolved in a suitable solvent system
(e.g., ethyl acetate and methanol).[4]

o A catalyst, typically palladium on carbon (Pd/C), is added.[4]

o The mixture is stirred under a hydrogen atmosphere until the reduction of the nitro group to
an amine is complete.[4]
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e The catalyst is removed by filtration.

3. Formation of the Calcium Salt

Protocol:

o The resulting fosamprenavir free acid is dissolved in a suitable solvent.

e A solution of a calcium salt, such as calcium acetate, in water is added.[4]

e The deuterium-labeled fosamprenavir calcium precipitates and is collected by filtration,
washed, and dried.[4]

lll. Data Presentation

Table 1: Summary of Key Reaction Steps and Intermediates
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Step Starting Material(s) Key Reagent(s) Product
A L-Phenylalanine D2S04, D20 d5-L-Phenylalanine
] (2R,3S)-N-(3-amino-2-
Boc-anhydride,
) hydroxy-4-phenyl-d5-
) Isobutylamine, 4- )
Bl d5-L-Phenylalanine ) butyl)-N-isobutyl-4-
Nitrobenzenesulfonyl )
nitrobenzene
chloride )
sulphonamide
S)-3-
(8)-3- R, ©)
N,N'-Disuccinimidyl Tetrahydrofuranyl-N-
B2 Hydroxytetrahydrofura T
carbonate succinimidyl
n
carbonate
(3S)-tetrahydro-3-furyl
N-[(1S,2R)-1-(benzyl-
) d5)-2-hydroxy-3-(N-
Intermediates from B1 ) ) )
C Triethylamine isobutyl-4-
and B2
nitrobenzenesulphona
mido)propyl]carbamat
e
Phosphorus Phosphorylated
D1 Product from C ) ) )
oxychloride intermediate
d5-Fosamprenavir
D2 Product from D1 H2, Pd/C )
(free acid)
) d5-Fosamprenavir
D3 Product from D2 Calcium acetate

calcium

Table 2: Representative Yields and Purity (based on non-deuterated synthesis)
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Representative Representative
Step Product ) ] Reference
Yield Purity (HPLC)

(3S)-tetrahydro-
3-furyl N-
[(1S,2R)-1-
benzyl-2-
C hydroxy-3-(N- ~60% >99% 4]
isobutyl-4-
nitrobenzenesulp
honamido)propyl]
carbamate

Fosamprenavir
D3 ) - 99.85% [4]
Calcium

Note: The overall reported yield for the 18-step synthesis of deuterium-labeled fosamprenavir
calcium is 9%.[3]
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Caption: Convergent synthesis pathway for deuterium-labeled fosamprenavir calcium.
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Caption: Experimental workflow for the synthesis of d5-fosamprenavir calcium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12414442?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/243807878_Synthesis_of_deuterium-labelled_fosamprenavir_calcium
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c7487c9abda2fdf3f8caa0/original/sustainable-hydrogenation-of-nitroarenes-to-anilines-with-highly-active-in-situ-generated-copper-nanoparticles.pdf
https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659
https://pmc.ncbi.nlm.nih.gov/articles/PMC8041384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8041384/
https://newdrugapprovals.org/2015/04/28/fosamprenavir/
https://macmillan.princeton.edu/wp-content/uploads/bissonnette-et-al-2024-development-of-a-general-organophosphorus-radical-trap-deoxyphosphonylation-of-alcohols-1.pdf
https://www.benchchem.com/product/b12414442#synthesis-pathway-for-deuterium-labeled-fosamprenavir
https://www.benchchem.com/product/b12414442#synthesis-pathway-for-deuterium-labeled-fosamprenavir
https://www.benchchem.com/product/b12414442#synthesis-pathway-for-deuterium-labeled-fosamprenavir
https://www.benchchem.com/product/b12414442#synthesis-pathway-for-deuterium-labeled-fosamprenavir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12414442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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